An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(Benzylmethylamino)-1-propanol
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(Benzylmethylamino)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-(Benzylmethylamino)-1-propanol (CAS No: 5814-42-6). In the absence of definitive experimental crystallographic or advanced solution-phase NMR data for this specific molecule, this guide synthesizes available spectroscopic information with established principles of conformational analysis and data from analogous structures. We present a reasoned exploration of its likely conformational landscape, underpinned by an understanding of intramolecular forces, particularly hydrogen bonding, and steric considerations. This document is intended to serve as a foundational resource for researchers working with this and structurally related molecules in fields such as medicinal chemistry and material science, where an appreciation of three-dimensional structure is paramount for understanding molecular interactions and properties.
Introduction: The Significance of 3-(Benzylmethylamino)-1-propanol
3-(Benzylmethylamino)-1-propanol, a tertiary amino alcohol, belongs to a class of compounds that are prevalent scaffolds in medicinal chemistry and are utilized as intermediates in organic synthesis. The presence of a flexible propanol chain, a tertiary amine, and a benzyl group imparts a combination of polarity, basicity, and lipophilicity, making it an interesting building block for the synthesis of more complex molecules with potential biological activity. Amino alcohols, in general, are known to be key components in various pharmaceuticals, including analgesics, antidepressants, and antihypertensives.[1] Understanding the three-dimensional structure and conformational dynamics of 3-(Benzylmethylamino)-1-propanol is crucial for predicting its interactions with biological targets and for the rational design of novel derivatives.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 3-(Benzylmethylamino)-1-propanol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [2] |
| Molecular Weight | 179.26 g/mol | [2] |
| CAS Number | 5814-42-6 | [2] |
| Boiling Point | 284.8 °C at 760 mmHg | [3] |
| logP (octanol/water) | 1.501 (Calculated) | [4] |
| Water Solubility | -1.86 (log10 mol/L) (Calculated) | [4] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 5 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The infrared spectrum of 3-(Benzylmethylamino)-1-propanol provides key information about its functional groups. The NIST WebBook provides a reference spectrum that is consistent with the molecule's structure.[2]
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O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding.
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C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol, methyl, and benzyl methylene groups will appear just below 3000 cm⁻¹.
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C-N Stretch: The C-N stretching vibration of the tertiary amine is typically observed in the 1000-1250 cm⁻¹ region.
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C-O Stretch: The C-O stretching vibration of the primary alcohol is expected in the range of 1050-1150 cm⁻¹.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.
Mass Spectrometry
The electron ionization mass spectrum of 3-(Benzylmethylamino)-1-propanol shows a molecular ion peak (M⁺) at m/z 179, confirming its molecular weight. The fragmentation pattern is expected to be dominated by cleavage at the bonds adjacent to the nitrogen atom and the benzyl group. Common fragments would include the benzylic cation (m/z 91) and fragments arising from the loss of the hydroxyl group or parts of the propanol chain.
Synthesis of 3-(Benzylmethylamino)-1-propanol
Proposed Synthetic Workflow
Caption: Proposed synthetic routes to 3-(Benzylmethylamino)-1-propanol.
Conformational Analysis: A Theoretical Perspective
Due to the absence of experimental structural data from X-ray crystallography or advanced NMR techniques like NOESY/ROESY, the conformational preferences of 3-(Benzylmethylamino)-1-propanol must be inferred from theoretical principles and analysis of analogous molecules. The molecule possesses five rotatable bonds, leading to a complex conformational landscape.
Key Torsional Angles and Potential Conformations
The overall shape of 3-(Benzylmethylamino)-1-propanol is dictated by the rotation around several key single bonds. The primary determinants of its conformation are the torsional angles along the C-C-C-N and C-C-N-C backbones.
Caption: The five principal rotatable bonds in 3-(Benzylmethylamino)-1-propanol.
Rotation around these bonds will give rise to a multitude of conformers. The relative energies of these conformers will be determined by a balance of steric hindrance, torsional strain, and intramolecular interactions.
The Role of Intramolecular Hydrogen Bonding
A critical factor influencing the conformation of 1,3-amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen atom.[5][6] This interaction can lead to the formation of a pseudo-six-membered ring, significantly stabilizing a folded conformation over an extended one.
Caption: Experimental workflow for NMR-based conformational analysis.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the molecular structure and a theoretical exploration of the conformational landscape of 3-(Benzylmethylamino)-1-propanol. While spectroscopic data confirms its chemical identity, a definitive understanding of its three-dimensional structure and dynamics awaits further experimental investigation. The proposed NMR-based workflow offers a clear path to elucidating its solution-phase conformation. Furthermore, computational studies employing DFT or molecular dynamics simulations would provide valuable insights into the relative energies of different conformers and the barriers to their interconversion. A comprehensive understanding of the structure-property relationships of this and related amino alcohols will undoubtedly contribute to their more effective application in drug discovery and materials science.
References
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Cheméo. (n.d.). 3-(Benzylmethylamino)-1-propanol. Retrieved from [Link]
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NIST. (n.d.). 3-(Benzylmethylamino)-1-propanol. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-(Benzylamino)propanol. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 3-(Benzylmethylamino)-1-propanol. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]
- Lane, J. R., Schrøder, S. D., Saunders, G. C., & Kjaergaard, H. G. (2016). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A, 120(32), 6371–6378.
- Krueger, P. J., & Mettee, H. D. (1965). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 61, 1725-1736.
- El-Gogary, T. M., & El-Nahas, A. M. (2018). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 8(4), 121-135.
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- Li, Y., et al. (2022). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv preprint arXiv:2208.08015.
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
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